[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1401668-44-7) is a chiral pyrrolidine derivative with a molecular weight of 319.40 g/mol . Its structure features a pyrrolidine ring substituted with a methyl-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety, which confers stereochemical specificity. However, commercial availability is discontinued, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONBXNRWYUKTKY-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C19H27N3O3
- Molecular Weight : 345.4 g/mol
- Purity : Minimum 95%
- Structure : Contains a pyrrolidine ring, an amino acid moiety, and a carbamate functional group, which contribute to its biological interactions.
The compound's biological activity is primarily mediated through its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to influence:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling pathways. The compound may act as an agonist or antagonist, affecting downstream signaling cascades such as adenylyl cyclase activity and intracellular calcium levels .
Biological Applications
- Peptide Synthesis : It is utilized in the synthesis of peptide analogs and mimetics, which are vital for studying protein interactions and enzyme functions.
- Neuropharmacology : Research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is required to elucidate its efficacy against specific pathogens.
Case Studies
- Study on GPCR Modulation :
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is primarily utilized in the synthesis of peptide analogs and mimetics. These derivatives are crucial for studying protein interactions and enzyme functions, which can lead to the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Drug Development
The compound serves as a potential lead in drug development due to its ability to modulate biological pathways. Its structure allows for modifications that can enhance bioavailability and specificity towards certain biological targets. For instance, analogs of this compound have shown promise in inhibiting specific enzymes involved in disease progression .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and other cognitive impairments. The pyrrolidine ring structure is known to influence neurotransmitter systems, which could be leveraged for therapeutic outcomes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Synthesis of Peptide Mimetics | Demonstrated that modifications to the carbamic acid moiety improved binding affinity to target proteins. |
| Study 2 | Neuroprotective Effects | Found that certain derivatives reduced oxidative stress markers in neuronal cell cultures. |
| Study 3 | Enzyme Inhibition | Identified that specific analogs effectively inhibited protease activity, suggesting potential in cancer therapies. |
Industrial Applications
In industrial settings, this compound is synthesized using optimized methods for high yield and purity. Techniques include continuous flow synthesis and automated systems that enhance consistency in production processes while minimizing waste .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of carbamic acid esters and pyrrolidine/piperidine derivatives. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects and pharmacological relevance.
Structural Analogues and Key Differences
Functional and Pharmacological Insights
Core Ring System :
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (target compound) offers conformational rigidity, while piperidine derivatives (e.g., ) may exhibit enhanced solubility due to the larger ring’s flexibility and reduced steric hindrance .
- Chirality : The (S,S)-configuration in the target compound is critical for binding to chiral enzyme active sites, as seen in protease inhibitors .
Ester Groups: Benzyl Ester: The benzyl ester in the target compound improves membrane permeability but may reduce metabolic stability compared to tert-butyl esters (e.g., ), which resist enzymatic hydrolysis . Isopropyl substituents (e.g., ) increase lipophilicity, favoring CNS penetration .
Amino-Propionyl Moiety: The (S)-2-amino-propionyl group mimics natural amino acids, enabling interactions with transporters or enzymes (e.g., cPLA2α inhibitors like Pyr in ). However, the target compound lacks the difluorobenzoyl and thiazolidinedione groups of Pyr, which are critical for cPLA2α inhibition .
Discontinued Status and Implications
The discontinuation of the target compound and its analogues (e.g., ) suggests unresolved challenges:
- Synthetic Complexity : Multi-step synthesis with chiral centers increases production costs.
- Stability Issues : Benzyl esters are prone to hydrolysis, limiting shelf life .
- Biological Performance : Preliminary studies may have shown insufficient efficacy or selectivity compared to advanced derivatives (e.g., Pyr ).
Preparation Methods
Formation of (S)-1-(Boc-amino)pyrrolidine-2-carboxylic Acid
L-Proline undergoes Boc protection using di-tert-butyl dicarbonate in a 1:1 mixture of water and dioxane at 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 4–6 hours), yielding (S)-1-(Boc-amino)pyrrolidine-2-carboxylic acid with 85–90% isolated yield after extraction with ethyl acetate.
Methyl Carbamate Installation
The pyrrolidine nitrogen is functionalized via a two-step sequence:
-
Deprotonation : Treatment with sodium hydride (NaH) in dry dimethylformamide (DMF) at −20°C.
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Carbamation : Addition of methyl chloroformate followed by benzyl chloroformate, achieving selective N-methylation and benzyl carbamate formation. Excess reagents are quenched with ice-cold water, and the product is extracted into dichloromethane (DCM).
Amide Bond Formation
Coupling the Boc-protected amino acid to the functionalized pyrrolidine employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. Reaction progress is tracked via Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation (C=O stretch at ~1,650 cm⁻¹). The crude product is purified by flash chromatography (silica gel, 70% ethyl acetate/hexane), yielding 75–80% of the intermediate.
Deprotection and Final Isolation
Boc removal is achieved using trifluoroacetic acid (TFA) in DCM (1:3 v/v) at room temperature for 2 hours. The reaction mixture is neutralized with saturated sodium bicarbonate, and the free amine is extracted into DCM. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) delivers the title compound in ≥98% purity.
Reaction Condition Optimization
Critical parameters influencing yield and stereochemical fidelity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling reagent | HATU (1.2 equiv) | Maximizes amide formation efficiency |
| Solvent for acylation | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C (during coupling) | Reduces racemization |
| pH during deprotection | 8.5–9.0 | Minimizes side reactions |
Side reactions, such as epimerization at the α-carbon of the amino-propionyl group, are mitigated by maintaining low temperatures (−10°C to 0°C) during coupling steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.35–7.28 (m, 5H, benzyl), δ 4.54 (s, 2H, CH₂Ph), δ 3.68–3.61 (m, 1H, pyrrolidine CH).
-
Mass Spec : ESI-MS m/z 320.2 [M+H]⁺ confirms molecular weight.
Yield and Scalability
Lab-scale synthesis (1–10 g) typically achieves 60–65% overall yield. Pilot-scale batches (100 g) using continuous flow reactors report improved yields (70–72%) due to enhanced mixing and temperature control.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization | Low-temperature coupling |
| Residual TFA in final product | Lyophilization from tert-butyl methyl ether |
| Column degradation | Pre-treatment of silica with triethylamine |
Alternative Synthetic Routes
A patent-derived approach (WO2009070485A1) utilizes microwave-assisted synthesis to reduce reaction times by 40%. For example, amide coupling under microwave irradiation (100°C, 300 W) completes in 15 minutes versus 6 hours conventionally.
Industrial Applicability
The process is adaptable to Good Manufacturing Practice (GMP) standards, with critical quality attributes (CQAs) including:
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm stereochemistry and connectivity. For example, 2D NMR (COSY, HSQC) can resolve overlapping signals from the pyrrolidine and benzyl ester groups.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assess purity under optimized mobile phases (e.g., reverse-phase C18 columns with acetonitrile/water gradients).
- Elemental Analysis: Verify C, H, N content to confirm stoichiometry .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Stepwise Amide/Carbamate Formation: React (S)-2-aminopropionyl-pyrrolidine with methyl isocyanate under anhydrous conditions to form the carbamate. Protect the amino group with benzyl ester via coupling reagents (e.g., DCC/DMAP) .
- Stereochemical Control: Use chiral catalysts (e.g., L-proline derivatives) to maintain (S,S)-configuration during coupling steps .
Advanced: How does pH influence the stability of the benzyl ester bond during synthesis or biochemical applications?
Answer:
- Acidic Conditions (pH 4): Promote benzyl ester stability by minimizing hydrolysis. Ideal for reactions targeting ester bond retention (e.g., polymer conjugation) .
- Neutral Conditions (pH 6–7): Increase risk of ester cleavage or side reactions (e.g., nucleophilic attack by amino groups in proteins). Use buffered systems (e.g., phosphate buffer) to suppress hydrolysis .
- Mitigation Strategy: Monitor pH dynamically using in-line probes and adjust with weak acids (e.g., acetic acid) to maintain optimal stability .
Advanced: How can researchers resolve contradictions in reactivity data under varying experimental setups?
Answer:
- Controlled Variable Testing: Isolate factors like temperature, solvent polarity, and catalyst load. For example, elevated temperatures may accelerate ester hydrolysis, masking pH-dependent trends .
- Cross-Validation with Multiple Techniques: Compare HPLC purity data with NMR integration ratios to detect degradation products .
- Case Study: If conflicting reports arise on amino group reactivity, replicate experiments under strictly anhydrous conditions to exclude hydrolysis artifacts .
Advanced: What methodologies are critical for assessing stereochemical integrity during synthesis?
Answer:
- Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Optical Rotation: Compare experimental [α]D values with literature data for (S)-configured intermediates .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., salt forms with tartaric acid) .
Advanced: What are the best practices for long-term storage to minimize degradation?
Answer:
- Storage Conditions: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Avoid moisture to prevent ester hydrolysis .
- Stability Monitoring: Perform quarterly HPLC analyses to detect degradation (e.g., free carboxylic acid or benzyl alcohol byproducts) .
- Formulation: Lyophilize in the presence of stabilizers (e.g., trehalose) for hygroscopic batches .
Advanced: How does the compound interact with biological macromolecules under varying pH conditions?
Answer:
- Protein Adduct Formation: At neutral pH, the quinone methide intermediate reacts preferentially with amino groups in proteins, forming covalent adducts. This complicates applications in biochemical assays unless quenched (e.g., with ascorbic acid) .
- Enzymatic Stability: Test stability in biological buffers (e.g., PBS) with protease inhibitors to distinguish chemical vs. enzymatic degradation .
Advanced: What comparative reactivity trends are observed between this compound and related esters?
Answer:
- Hydrolysis Rates: Benzyl esters hydrolyze slower than methyl esters in aqueous media due to steric hindrance from the benzyl group. Compare using kinetic studies (e.g., LC-MS time courses) .
- Amide vs. Ester Reactivity: The carbamate group is more resistant to nucleophilic attack than esters, enabling selective functionalization of the amino-propionyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
